molecular formula C20H25N5O5S B2489253 3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1903500-99-1

3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2489253
CAS RN: 1903500-99-1
M. Wt: 447.51
InChI Key: GERQKHYPCPWJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. A typical approach might involve the construction of the pyrazole core, followed by its sulfonylation, linkage to the diazepane unit, and subsequent assembly with the benzoxazole fragment. A related synthesis strategy is seen in the work by Kumara Swamy et al. (2022), where (3+2) cycloaddition reactions are employed for the rapid construction of pyrazole or triazole cores via Michael addition and SO2 gas elimination, which could be relevant for the initial steps in synthesizing our target molecule (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using spectroscopic methods, including NMR and X-ray crystallography. Marjani (2013) demonstrates the utility of these techniques in confirming the structure of related compounds, highlighting the importance of detailed structural analysis in understanding the compound's chemistry and potential interactions (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The pyrazole sulfonamide group could undergo various substitutions, while the diazepane and benzoxazole units might participate in ring-opening or ring-closure reactions, depending on the conditions. The synthesis and reactivity of related pyrazolodiazepines and their CNS effects hint at the complex chemical behavior of such compounds (Dewald, Lobbestael, & Butler, 1977).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. These properties can be inferred from related compounds and are essential for predicting the compound's stability and solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, would be influenced by the constituent groups of the molecule. Studies on similar structures, such as those by Desai and Joshi (2020), provide insights into the antimicrobial activities of pyrazole-benzodiazepine hybrids, suggesting potential bioactivities of our target compound due to its structural similarity (Desai & Joshi, 2020).

properties

IUPAC Name

3-[2-oxo-2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-14-19(15(2)22(3)21-14)31(28,29)24-10-6-9-23(11-12-24)18(26)13-25-16-7-4-5-8-17(16)30-20(25)27/h4-5,7-8H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERQKHYPCPWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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